molecular formula C26H21NO5 B2376835 CMC2.24

CMC2.24

Cat. No.: B2376835
M. Wt: 427.4 g/mol
InChI Key: ZPZMHBPRQOJARQ-OTYYAQKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemically modified curcumin 2.24 is a derivative of curcumin, a natural compound found in turmeric. This chemically modified curcumin has been developed to enhance the therapeutic properties of curcumin while addressing its limitations, such as poor stability, solubility, and bioavailability. Chemically modified curcumin 2.24 has shown promise in various therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemically modified curcumin 224 is synthesized through a series of chemical reactions starting from curcuminOne common method involves the hydrogenation of curcumin to produce partially or fully hydrogenated derivatives . The reaction conditions typically include the use of hydrogen gas and a catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of chemically modified curcumin 2.24 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. The hydrogenation process is optimized for efficiency and yield, and the final product is purified using techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Chemically modified curcumin 2.24 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Hydrogenation is a key reaction used to modify the curcumin molecule.

    Substitution: Functional groups can be introduced or modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas and palladium on carbon are commonly used for hydrogenation.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for introducing new functional groups.

Major Products Formed

Scientific Research Applications

Chemically modified curcumin 2

Biological Activity

Chemically Modified Curcumin (CMC2.24) is a novel compound derived from curcumin, exhibiting significant biological activity across various pathological conditions, particularly in cancer and inflammatory diseases. This article summarizes the findings from diverse studies on the biological activity of this compound, focusing on its mechanisms of action, efficacy in disease models, and potential therapeutic applications.

This compound operates through multiple pathways that contribute to its therapeutic effects:

  • Inhibition of the Ras-RAF-MEK-ERK Pathway : this compound has been shown to inhibit Ras-GTP activation by up to 90%, leading to significant downstream effects on c-RAF, MEK, and ERK phosphorylation (93%, 91%, and 87% inhibition respectively) in pancreatic cancer models. This pathway is crucial for cell proliferation and survival, particularly in cancer cells .
  • Modulation of Inflammatory Responses : this compound reduces pro-inflammatory cytokines such as IL-1β and IL-6 while promoting anti-inflammatory M2 macrophage polarization. This dual action helps in resolving inflammation and preventing tissue damage .
  • Chondroprotective Effects : In osteoarthritis models, this compound modulates extracellular matrix (ECM) homeostasis and inhibits chondrocyte apoptosis by suppressing the NF-κB/Hif-2α axis, thereby promoting cartilage health .

Pancreatic Cancer

In preclinical studies involving human pancreatic cancer (PC) cell lines, this compound demonstrated potent anti-cancer activity:

  • Cell Viability Assays : Treatment with this compound significantly reduced cell viability in various PC cell lines (e.g., MIA PaCa-2, Panc-1) while sparing normal pancreatic epithelial cells .
  • Xenograft Models : In vivo studies showed that this compound reduced tumor growth by up to 65% in subcutaneous models and 47.5% in patient-derived xenografts .

Osteoarthritis

In models of osteoarthritis, this compound exhibited protective effects on cartilage:

  • Intra-Articular Administration : Studies indicated that intra-articular injection of this compound improved collagen production and inhibited cartilage degradation by modulating key signaling pathways involved in inflammation and apoptosis .

Periodontitis

This compound has also been evaluated for its effects on periodontal disease:

  • Bone Loss Prevention : Systematic reviews indicated that this compound significantly reduced alveolar bone loss in animal models of induced periodontitis, inhibiting matrix metalloproteinases (MMPs) associated with tissue destruction .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel TypeKey FindingsReference
Pancreatic CancerHuman PC Cell LinesReduced cell viability by up to 78%
Xenograft ModelsTumor growth reduction by 65%
OsteoarthritisRat ModelsImproved collagen production; reduced apoptosis
PeriodontitisAnimal ModelsSignificantly reduced alveolar bone loss
InflammationMacrophage ModelsShifted M1 to M2 phenotype; normalized cytokine levels

Case Studies

  • Pancreatic Cancer Case Study :
    • A study involving MIA PaCa-2 cells treated with this compound showed a dose-dependent decrease in cell viability, highlighting its potential as a targeted therapy for pancreatic cancer.
  • Osteoarthritis Case Study :
    • In a rat model undergoing anterior cruciate ligament transection, intra-articular administration of this compound led to significant improvements in cartilage health and function.
  • Periodontitis Case Study :
    • A systematic review of trials demonstrated that this compound effectively reduced inflammatory markers and bone loss in models of periodontitis, suggesting its utility in dental applications.

Properties

IUPAC Name

(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZMHBPRQOJARQ-OTYYAQKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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